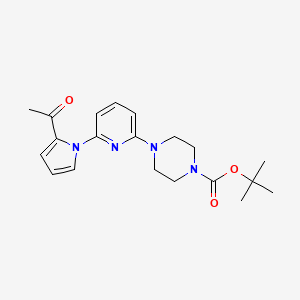![molecular formula C15H18BrClN2O2 B1389716 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide CAS No. 1138442-67-7](/img/structure/B1389716.png)
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves several steps. One common synthetic route includes the reaction of 2-chloro-N-cyclohexylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Analyse Des Réactions Chimiques
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation .
Applications De Recherche Scientifique
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is used extensively in scientific research, particularly in the following areas:
Proteomics: The compound is used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: It is studied for its potential therapeutic applications, including its role as a precursor for drug development.
Biological Studies: The compound is used in various biological assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This reactivity makes it useful for studying protein interactions and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide include:
2-Chloro-N-cyclohexylbenzamide: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
N-(2-Bromoacetyl)-2-chloroaniline: Similar in structure but lacks the cyclohexyl group, affecting its overall reactivity and biological activity.
Bromoacetyl bromide: A simpler compound used as a reagent in the synthesis of more complex molecules like this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
Propriétés
IUPAC Name |
5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRRWYKYUKTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)



![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)






